molecular formula C10H15N5O3 B585380 Desdiacetyl-8-oxo Famciclovir CAS No. 166197-79-1

Desdiacetyl-8-oxo Famciclovir

Cat. No.: B585380
CAS No.: 166197-79-1
M. Wt: 253.262
InChI Key: ONASPHSEDMUZNH-UHFFFAOYSA-N
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Description

Desdiacetyl-8-oxo Famciclovir is a derivative of Famciclovir, a guanine analogue used primarily as an antiviral agent. Famciclovir is a prodrug that is converted into the active compound Penciclovir, which inhibits viral DNA polymerase. This compound is a metabolite of Famciclovir and is used in biochemical research, particularly in the study of antiviral mechanisms and drug metabolism .

Scientific Research Applications

Desdiacetyl-8-oxo Famciclovir is extensively used in scientific research, particularly in the following fields:

Biochemical Analysis

Biochemical Properties

Desdiacetyl-8-oxo Famciclovir is involved in biochemical reactions primarily as a result of its conversion from famciclovir. It interacts with several enzymes and proteins, including viral thymidine kinase and DNA polymerase. Viral thymidine kinase phosphorylates this compound to its monophosphate form, which is then converted to the active triphosphate form by cellular kinases. This triphosphate form inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In infected cells, it inhibits viral replication by interfering with viral DNA synthesis. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on gene expression includes the downregulation of viral genes and the upregulation of host antiviral response genes . Additionally, this compound can induce apoptosis in infected cells, further limiting viral spread .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it causes premature chain termination, effectively halting viral DNA synthesis. This mechanism is facilitated by the binding interactions with viral DNA polymerase and the inhibition of its activity . The compound also influences gene expression by modulating the activity of transcription factors involved in the antiviral response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions . Long-term effects on cellular function include sustained inhibition of viral replication and potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without significant adverse effects. At higher doses, it may cause toxic effects such as hepatotoxicity and nephrotoxicity . Threshold effects observed in studies indicate that there is a narrow therapeutic window for optimal efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways that include its deacetylation and oxidation to form the active antiviral compound penciclovir. Enzymes such as aldehyde oxidase and xanthine oxidase play a role in these metabolic conversions . The compound’s interaction with these enzymes affects metabolic flux and the levels of metabolites involved in antiviral activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its affinity for specific cellular compartments and its ability to cross cellular membranes . Accumulation in infected tissues enhances its antiviral efficacy .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the nucleus and cytoplasm. Its activity is influenced by targeting signals and post-translational modifications that direct it to these compartments. In the nucleus, the compound interacts with viral DNA polymerase, while in the cytoplasm, it may interact with other cellular proteins involved in antiviral responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desdiacetyl-8-oxo Famciclovir involves multiple steps starting from guanidine nitrate and diethyl malonate The initial step includes a ring-closing reaction under alkaline conditions to form 2-amino-4,6-pyrimidinediol This intermediate undergoes hydroxyl chlorination to yield 2-amino-4,6-dichloropyrimidineThis compound is then obtained through further oxidation and deacetylation steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the ring-closing and chlorination reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Desdiacetyl-8-oxo Famciclovir undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions vary depending on the substituent but often involve nucleophilic substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that are useful in further biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Penciclovir: The active form of Famciclovir, used directly as an antiviral agent.

    Acyclovir: Another guanine analogue with a similar mechanism of action but different pharmacokinetic properties.

    Ganciclovir: A guanine analogue with broader antiviral activity but higher toxicity.

Uniqueness

Desdiacetyl-8-oxo Famciclovir is unique due to its specific metabolic pathway and its role as a research tool in understanding the metabolism and mechanism of action of Famciclovir. Its distinct chemical structure allows for detailed studies on the oxidation and reduction reactions involved in antiviral drug metabolism .

Properties

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c11-9-12-3-7-8(14-9)15(10(18)13-7)2-1-6(4-16)5-17/h3,6,16-17H,1-2,4-5H2,(H,13,18)(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONASPHSEDMUZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C(=O)N2)CCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747517
Record name 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166197-79-1
Record name 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 2
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 3
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 4
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 5
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 6
Desdiacetyl-8-oxo Famciclovir

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